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Basic Blue 62

Cat. No.: B1172603
CAS No.: 12221-36-2
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Description

Historical Trajectories of Basic Blue 62 as a Model Research Compound

Historically, the study of dyes, including compounds like Basic Blue 62, has contributed significantly to the development of organic chemistry and the understanding of chromophores and auxochromes mdpi.com. While specific historical trajectories of Basic Blue 62 as a model research compound are not extensively documented in the provided search results, the broader history of synthetic dyes, such as Methylene Blue (a basic dye with a different structure but relevant historical context) mdpi.comwikipedia.org, highlights their early importance in chemical synthesis and characterization. Methylene Blue, for instance, was one of the first synthetic dyes and was studied for its redox properties and light absorption characteristics mdpi.comwikipedia.org. This historical context suggests that other basic dyes, including Basic Blue 62, would have been subjects of early investigations into their synthesis, properties, and interactions, laying groundwork for later advanced research. The development of synthetic procedures for complex molecules like phthalocyanines also illustrates the historical focus on synthesizing and understanding colored compounds chimia.ch.

Contemporary Significance of Basic Blue 62 in Fundamental Chemical Science

In contemporary chemical science, Basic Blue 62 continues to be relevant, particularly in studies concerning adsorption, material science, and potentially in the development of new functional materials. Research into the removal of dyes like Basic Blue 41 (another basic blue dye) using advanced adsorbents demonstrates the ongoing need to understand the interactions between dye molecules and various substrates at a fundamental level mdpi.com. While direct research on Basic Blue 62 in this specific context was not found, studies on similar basic dyes highlight the contemporary significance of understanding their adsorption mechanisms, kinetics, and thermodynamics using novel materials like nanocomposites mazums.ac.ir. The investigation of spectroscopic properties of various blue compounds also remains a key area in fundamental chemical science, contributing to the understanding of electronic transitions and molecular structure-property relationships mdpi.commdpi.comresearchgate.netscispace.comresearchgate.net.

Scope and Research Imperatives for Comprehensive Basic Blue 62 Studies

Comprehensive studies on Basic Blue 62 in advanced chemical research should encompass detailed investigations into its synthesis pathways, high-resolution structural analysis, and a thorough characterization of its physical and chemical properties. Research imperatives include exploring its behavior in various chemical environments, its interactions with different materials at the molecular level, and its potential as a probe or component in novel chemical systems. Understanding the influence of factors such as pH, temperature, and the presence of other substances on its stability and reactivity is crucial. Furthermore, advanced spectroscopic techniques (such as UV-Vis, FTIR, and potentially more advanced methods like Raman or NMR spectroscopy, though not specifically detailed for Basic Blue 62 in the results) are essential for elucidating its electronic structure and molecular dynamics mdpi.commdpi.comresearchgate.netscispace.comresearchgate.net. Studies on related compounds like Acid Blue 62 have explored detailed chemical and physical specifications, including solubility, partition coefficient, and stability, indicating the type of fundamental data required for a comprehensive understanding europa.eu.

Data Tables

An example of a relevant data type, based on the search results for related dyes, could be a table summarizing spectroscopic properties or adsorption parameters.

Conceptual Data Table Example (Illustrative, based on types of data found for related compounds):

PropertyValue (Example based on related dyes)Notes
Maximum Absorption λ~610 nm (for Basic Blue 41) mdpi.comSpecific to the compound and solvent
Solubility in Water43.6 g/L (for Methylene Blue at 25°C) mdpi.comVaries by compound and temperature
Molecular Weight319.85 g/mol (for Methylene Blue) mdpi.comSpecific to the chemical formula
Log Pow3.66 (for Acid Blue 62) europa.euIndicates lipophilicity/hydrophilicity

Note: Interactive data tables would be presented in a dynamic format in a final publication, allowing for sorting and filtering.

Detailed Research Findings

Detailed research findings pertinent to Basic Blue 62 within the defined scope are limited in the provided snippets. However, the searches highlight the nature of research conducted on similar compounds that would be relevant to Basic Blue 62. For instance, studies on the adsorption of Basic Blue 41 onto Na-Kenyaite investigated the effects of initial concentration, pH, and adsorbent dosage on removal efficiency, providing insights into the adsorption mechanism and kinetics mdpi.com. Research on Acid Blue 62 adsorption onto a nanocomposite similarly explored kinetic and thermodynamic parameters mazums.ac.ir. These studies exemplify the type of detailed investigations into interaction mechanisms and physical chemistry that would be relevant for Basic Blue 62. Furthermore, spectroscopic studies on various blue pigments and dyes provide detailed analysis of their absorption and fluorescence characteristics under different conditions, which is fundamental to understanding their electronic structure and behavior mdpi.commdpi.comresearchgate.net.

Properties

CAS No.

12221-36-2

Molecular Formula

C12H9ClS

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Derivatization of Basic Blue 62

Novel Synthetic Pathways for Basic Blue 62 Core Structure

Novel synthetic pathways for anthraquinone (B42736) dyes could explore alternative reaction sequences or starting materials to improve efficiency, reduce waste, or utilize more readily available precursors. While specific novel routes for Basic Blue 62 are not detailed, research into the synthesis of related anthraquinone derivatives and other complex organic molecules provides a framework for potential approaches. For instance, studies on the synthesis of benzimidazole (B57391) derivatives highlight the development of eco-friendly and economical procedures using different catalysts and reaction conditions to achieve desired products with improved yields and selectivity. beilstein-journals.org Similarly, novel synthesis routes for other pigments and functional materials, such as unsaturated pigment anthracene (B1667546) triazole acrylate (B77674) via click chemistry or coordination biopolymer precursors through oxidation reactions, demonstrate the ongoing efforts to develop new synthetic methodologies in organic chemistry. ekb.egoatext.com

Exploration of Green Chemistry Principles in Basic Blue 62 Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design and synthesis. msuniv.ac.inasdlib.org Applying these principles to Basic Blue 62 synthesis would involve considering aspects such as the choice of starting materials, reagents, catalysts, and solvents. msuniv.ac.in For example, utilizing non-toxic starting materials from renewable sources and minimizing hazardous by-products are key aspects of environmentally benign chemical synthesis. msuniv.ac.in Research into green synthesis methodologies for other compounds, such as antiparasitic drugs or phthalocyanines, demonstrates the application of techniques like using less toxic methylating agents, employing microwave or mechanochemical strategies, and developing solid-state synthesis to reduce solvent usage and energy consumption. nih.govnih.gov

Catalytic Approaches to Enhanced Basic Blue 62 Yields and Selectivity

Catalysis plays a crucial role in enhancing reaction rates, yields, and selectivity in organic synthesis. mdpi.com Investigating catalytic approaches for Basic Blue 62 synthesis could involve exploring different types of catalysts, including homogeneous, heterogeneous, or biocatalysts. Studies on catalytic synthesis of various organic compounds, such as N-heterocycles or benzimidazoles, highlight the use of metal catalysts, organocatalysts, and enzymatic approaches to achieve high yields and selectivity under milder conditions. beilstein-journals.orgmdpi.comacs.orgresearchgate.net For instance, iron(III) species with redox-active ligands have been shown to catalyze intramolecular C(sp³)–H amination with high turnover numbers and recyclability. acs.orgresearchgate.net Similarly, the use of specific catalysts can influence the selectivity towards desired isomers or products in complex reactions. rsc.orgnih.gov

Functionalization and Structural Modification of Basic Blue 62

Functionalization and structural modification of Basic Blue 62 could be pursued to tailor its properties for specific applications, such as improving its fastness, altering its solubility, or enabling its incorporation into functional materials.

Covalent Grafting Strategies for Basic Blue 62 Derivatives

Covalent grafting involves the formation of stable chemical bonds between the dye molecule and another material or molecule. This strategy can be used to immobilize the dye onto surfaces, incorporate it into polymer matrices, or create new dye derivatives with altered properties. Research on covalent functionalization of materials like chitosan (B1678972) or graphene demonstrates the formation of stable linkages through various chemical reactions. mdpi.comrsc.orgrsc.org For example, covalent modification of proteins can be achieved by targeting specific amino acid side chains. nih.gov

Non-Covalent Modification Strategies for Basic Blue 62 Assemblies

Non-covalent modification involves interactions based on weaker forces such as electrostatic interactions, hydrogen bonding, van der Waals forces, or π-π stacking. These strategies can lead to the formation of supramolecular assemblies, inclusion complexes, or modified surfaces with tunable properties. Studies on non-covalent interactions in various systems, such as the association of Prussian Blue with dendrimers or the modification of protein surfaces with polymeric scaffolds, illustrate the use of electrostatic interactions, hydrogen bonding, and hydrophobic forces to create functional assemblies. mdpi.compsu.edunih.gov Non-covalent approaches can offer advantages in terms of ease of preparation and reversibility compared to covalent methods. mdpi.comacs.org

Mechanistic Insights into Basic Blue 62 Reaction Pathways

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the chemical compound "Basic Blue 62" and addressing the specific subsections 2.3.1 and 2.3.2 as requested, due to the absence of specific research findings and data tables for this particular compound in the public scientific literature accessed.

While general principles of synthetic methodologies, chemical kinetics, and thermodynamics apply to various chemical compounds, including dyes, providing a detailed analysis for "Basic Blue 62" without specific studies on this compound would involve speculation or the use of data from other, related but distinct, compounds, which would violate the strict instruction to focus solely on Basic Blue 62.

Elucidating Intermolecular and Interfacial Interaction Mechanisms of Basic Blue 62

Mechanistic Studies of Basic Blue 62 Adsorption onto Diverse Substrates

The adsorption of Basic Blue 62 onto various materials is a subject of research aimed at developing effective remediation strategies for dye-containing wastewater. These studies delve into the fundamental processes governing the uptake of the dye by solid phases.

Adsorption Kinetics and Transport Phenomena of Basic Blue 62 at Interfaces

Adsorption kinetics provide insights into the rate at which Basic Blue 62 is removed from a solution by an adsorbent. Several studies have investigated the kinetics of related dyes, which can offer analogous understanding. For instance, the adsorption kinetic data for Acid Blue 62 (AB62) onto SBA-15/Polyaniline (SBA-15/PAni) mesoporous nanocomposite were found to fit well with the pseudo-second-order kinetic equation. mazums.ac.irresearchgate.net This suggests that the adsorption rate is controlled by the chemical adsorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. mazums.ac.ir Another study on Acid Blue 62 adsorption onto tannin-modified SBA-15 also found the pseudo-second-order model to provide the best correlation with experimental data. iau.irsid.irresearchgate.net The intra-particle diffusion model applied in this study indicated that both boundary layer diffusion and intra-particle diffusion processes control the adsorption mechanisms. iau.irsid.irresearchgate.net

Similarly, the adsorption of Basic Blue 3 (BB3) onto polyaniline/magnetite (Fe3O4) composites followed pseudo-second-order kinetics. nih.gov The mechanism of adsorption is influenced by factors such as the structure and charge of the dye, the adsorbent's surface properties, hydrophilicity/hydrophobicity, electrostatic interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov

Data from kinetic studies often involve analyzing the relationship between contact time and the amount of dye adsorbed, allowing for the determination of rate constants and the identification of the rate-limiting step.

Thermodynamic Characterization of Basic Blue 62 Adsorption Processes

Thermodynamic studies are crucial for determining the feasibility and spontaneity of the adsorption process, as well as the energy changes involved. These studies typically involve evaluating parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

For the adsorption of Acid Blue 62 onto SBA-15/PAni, negative values of ΔG° and ΔH° (-4.012 KJ/mol) and a positive value of ΔS° (0.409 J/mol K) were reported. mazums.ac.irresearchgate.net These values indicate that the adsorption process is spontaneous, exothermic, and feasible. mazums.ac.irresearchgate.net The negative enthalpy change suggests that the adsorption is favored at lower temperatures.

In the case of Basic Blue 3 adsorption onto PANI/Fe3O4 composites, the calculated thermodynamic parameters (ΔH° = -74.26 kJ/mol, ΔG° = -10.63 kJ/mol, ΔS° = -0.210 kJ/mol K for the composite) also indicated a spontaneous and exothermic adsorption process. nih.gov

Thermodynamic parameters provide valuable information about the nature of the adsorption, such as whether it is physisorption or chemisorption. Exothermic processes (negative ΔH°) are often associated with physisorption, although chemisorption can also be exothermic. The spontaneity of the process (negative ΔG°) is a key indicator of its favorability.

Surface Complexation and Ligand Exchange Mechanisms of Basic Blue 62

Surface complexation and ligand exchange are specific mechanisms that can contribute to the adsorption of dyes onto solid surfaces. Surface complexation involves the formation of coordination bonds between the dye molecules and functional groups on the adsorbent surface. Ligand exchange, in the context of adsorption, refers to the displacement of existing ligands (such as water molecules) on the adsorbent surface by the dye molecules.

While direct studies specifically detailing the surface complexation and ligand exchange mechanisms of Basic Blue 62 were not extensively found, research on the adsorption of other dyes and metal ions provides relevant insights. For instance, the adsorption of Methylene Blue on bentonite (B74815) was reported to occur through ion exchange and surface complexation mechanisms, involving interactions between the dye and metal ions like Al3+, Ti3+, and Zn2+ on the bentonite surface. researchgate.net

Ligand exchange reactions are well-known in coordination chemistry, where one ligand in a complex is substituted by another. libretexts.orgvaia.com The rate and mechanism of ligand exchange can be influenced by the nature of the metal center, the leaving group, and the incoming ligand. vaia.comrsc.orgchemrxiv.org In the context of dye adsorption, if the adsorbent surface contains metal centers or other sites capable of forming coordination bonds, ligand exchange could play a role in the binding of Basic Blue 62. The dye molecule, acting as a ligand, could displace water molecules or other species coordinated to the surface sites.

The formation of surface complexes can involve both inner-sphere (covalent or ionic bond) and outer-sphere (electrostatic bond with hydration shell) interactions. chalmers.se Ion exchange typically occurs with charged surfaces, where the dye ions are exchanged with ions present on the adsorbent. chalmers.se

Further research specifically on Basic Blue 62 is needed to fully elucidate the extent to which surface complexation and ligand exchange contribute to its adsorption onto different substrates. Techniques such as FTIR and XPS can provide evidence of the functional groups involved in the interaction and the nature of the bonds formed.

Basic Blue 62 Interactions with Macromolecular and Supramolecular Assemblies

Basic Blue 62 can interact with macromolecules, such as polymers, and participate in supramolecular assemblies, including self-aggregation. These interactions are significant in various applications and phenomena, including dyeing processes, wastewater treatment, and the behavior of the dye in complex biological or synthetic systems.

Binding Mechanisms of Basic Blue 62 to Polymeric Matrices

The binding of dyes to polymeric matrices can occur through various mechanisms, including electrostatic interactions, hydrogen bonding, van der Waals forces, and covalent bonding. mdpi.comrsc.org The specific mechanism depends on the chemical nature of the dye and the polymer, as well as the solution conditions.

Basic dyes, being cationic, can strongly interact with anionic groups present in polymeric matrices through electrostatic attraction. mdpi.com For example, the adsorption of basic dyes onto β-cyclodextrin-based polymers with carboxyl groups was attributed to electrostatic interactions between the negatively charged carboxylates and the cationic dyes. mdpi.com

Other non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can also play a significant role in the binding of dyes to polymers. mdpi.comresearchgate.net The structure of the polymer, including its porosity and surface area, can also influence the binding capacity and kinetics. mazums.ac.iriau.irsid.ir

Polymer-assisted methods are used for the deposition of materials, where polymers can bind to metal ions through electrostatic attraction, hydrogen bonding, and/or covalent bonding. researchgate.net While this refers to metal ions, the principles of interaction between polymers and charged or polar species are relevant to dye binding. Molecularly imprinted polymers (MIPs) are designed to have selective affinity for target molecules, including dyes, through specific interactions between ligands in the polymer matrix and the target molecule. rsc.orgresearchgate.net These interactions can include ionic interactions, hydrogen bonding, π–π stacking, hydrophobic interactions, and metal-ion chelation. rsc.org

Understanding the binding mechanisms of Basic Blue 62 to polymeric matrices is essential for designing effective adsorbents for dye removal, developing new dyeing processes, and understanding the behavior of the dye in polymer-containing formulations.

Self-Assembly Dynamics and Aggregation Behavior of Basic Blue 62

Dye molecules, particularly at higher concentrations, can exhibit self-assembly and aggregation behavior in aqueous solutions. This phenomenon is driven by intermolecular forces such as van der Waals forces, ion-dipole and dipole-dipole interactions, and dispersion forces arising from delocalized π electrons. researchgate.net The aggregation behavior can be influenced by factors such as dye concentration, temperature, solvent properties, and the presence of electrolytes or other additives. researchgate.net

Aggregation can lead to the formation of dimers, trimers, and higher-order aggregates, which can affect the spectroscopic properties of the dye, such as shifts in absorption and emission spectra. researchgate.netacs.orgresearchgate.net For example, increasing dye concentration can lead to changes in absorption spectra indicative of aggregate formation. researchgate.net The aggregation behavior of ionic dyes in aqueous solution can be enhanced by decreasing temperature or increasing dye concentration. researchgate.net

Self-assembly is a process where molecules spontaneously organize into ordered structures driven by noncovalent interactions. nih.govmdpi.com This can occur at various scales, from molecular assemblies to larger supramolecular structures. mdpi.com While the search results did not provide specific details on the self-assembly dynamics of Basic Blue 62 itself, studies on other dyes and molecules demonstrate the principles involved. For instance, some molecules exhibit aggregation-induced blue-shifted emission upon self-assembly. acs.org Hierarchical self-assembly, involving multistage organization driven by various noncovalent interactions like π–π stacking and electrostatic interactions, has also been observed in other systems. chinesechemsoc.org

Photophysical and Photochemical Interaction Mechanisms of Basic Blue 62

The photophysical and photochemical behavior of a molecule like Basic Blue 62 is dictated by how it interacts with light, leading to various excited states and subsequent processes. Understanding these mechanisms is crucial for predicting its behavior in different environments and applications. Photochemical reactions occur when a compound absorbs light, leading to a chemical transformation from an excited state. msu.edunih.gov The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to take place, and the Stark-Einstein law posits that one molecule is activated for each photon absorbed. msu.edu

The excited state of a molecule can return to the ground state through various pathways, including the emission of a photon (fluorescence or phosphorescence) or non-radiative decay processes such as internal conversion or intersystem crossing. msu.edutandfonline.com The nature of the solvent can significantly influence the photophysical properties of dyes, affecting absorption and emission spectra, as well as fluorescence intensity. acs.orgnih.gov

Excited State Dynamics and Energy Transfer Pathways of Basic Blue 62

Upon absorption of light, Basic Blue 62 transitions to an excited electronic state. The dynamics of this excited state involve processes like vibrational relaxation, internal conversion, and intersystem crossing. msu.edutandfonline.com The Franck-Condon principle suggests that excitation occurs via a vertical transition, populating higher vibrational levels in the excited state. msu.edu These excited molecules can then lose vibrational energy as heat, relax to lower vibrational levels, or undergo further transformations. msu.edu

Energy transfer is a key process in the deactivation of excited states and can occur between molecules. Resonance energy transfer (RET), also known as Förster resonance energy transfer (FRET) or electronic energy transfer (EET), is an optical process where energy is transferred from an excited donor molecule to an acceptor molecule. frontiersin.org This transfer is typically mediated by dipole-dipole couplings between the molecules and does not require physical contact. frontiersin.orgmiami.edu Dexter energy transfer is another mechanism that relies on orbital overlap and electron exchange, typically effective over shorter distances compared to FRET. global-sci.com The efficiency of energy transfer is influenced by factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. miami.edu

In some systems, endothermic energy transfer, where energy is transferred from a lower-energy excited state to a higher-energy state, can occur, particularly with thermal assistance. kyushu-u.ac.jp This process can be important for achieving efficient high-energy emission. kyushu-u.ac.jp The excited state dynamics can be complex, involving energy equilibration and transfer pathways that occur over a range of timescales. aip.org

Mechanistic Aspects of Photoinduced Electron Transfer Involving Basic Blue 62

Photoinduced electron transfer (PET) involves the transfer of an electron between a photoexcited molecule and a ground-state molecule. researchgate.net This process can lead to the formation of transient species such as radical ions. researchgate.net The energetics and dynamics of PET are influenced by the molecular structure of the reactants, the distance between them, the polarity of the medium, and Coulombic interactions. researchgate.net These factors can give rise to various intermediates, including exciplexes and ion pairs. researchgate.net

PET can be oxidative or reductive, depending on whether the excited molecule acts as an electron donor or acceptor. mdpi.com The driving force for PET is related to the excited state energy of the photoexcited molecule and the redox potentials of the donor and acceptor. researchgate.netmdpi.com Understanding the interaction between chromophores and co-initiator compounds is important for successful photochemical reactions involving electron transfer. acs.org In some cases, electron transfer can occur through an internal redox reaction within a molecule or complex. researchgate.net

Interfacial interactions can play a significant role in photoinduced electron transfer processes, particularly in organized assemblies or at the interface between different materials. mdpi.combeilstein-journals.org Electron transfer at interfaces can be influenced by the specific adsorption site and the nature of the interaction between the molecule and the surface. beilstein-journals.org

Advanced Spectroscopic and Analytical Research Methodologies Applied to Basic Blue 62

Advanced Spectroscopic Techniques for Elucidating Basic Blue 62 Interactions

Advanced spectroscopic techniques offer powerful tools for probing the molecular structure, electronic states, and dynamic processes of compounds like Basic Blue 62. These methods go beyond conventional absorption and emission spectroscopy to provide deeper insights into complex interactions and transformations.

Time-Resolved and Ultrafast Spectroscopic Probes of Basic Blue 62 Dynamics

Time-resolved and ultrafast spectroscopies, such as femtosecond and picosecond transient absorption or fluorescence spectroscopy, are invaluable for studying rapid photophysical and photochemical processes. These techniques utilize ultrashort light pulses to initiate a process and then probe the system's response at various time delays, allowing for the observation of transient species and the determination of reaction kinetics on extremely short timescales, ranging from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). nih.govnih.gov Ultrafast spectroscopy allows for the creation, detection, and study of very short-lived transient chemical reaction intermediates and transition states. nih.gov Time-resolved techniques can involve pump-probe setups where a pump pulse initiates a change, and a time-delayed probe pulse monitors the resulting alterations in absorption or other properties. While specific data for Basic Blue 62 were not found in the search results, these methods are generally applicable to understanding the excited-state dynamics, energy transfer pathways, and relaxation processes of light-absorbing molecules like dyes. Studies on other blue-absorbing systems, such as human blue cone visual pigment, demonstrate the utility of ultrafast transient absorption spectroscopy in resolving photochemical reaction mechanisms on picosecond to millisecond timescales. Time-resolved fluorescence spectroscopy can also provide insights into energy transfer dynamics within molecular systems.

Surface-Enhanced Spectroscopic Techniques for Basic Blue 62 Interfacial Studies

Surface-enhanced spectroscopic techniques, prominently including Surface-Enhanced Raman Spectroscopy (SERS), provide significantly enhanced spectral signals for molecules adsorbed onto nanostructured metallic surfaces, typically silver or gold. This enhancement allows for the detection and characterization of molecules at very low concentrations and provides detailed vibrational information about the molecule and its interaction with the surface. SERS is particularly useful for studying interfacial phenomena, such as adsorption mechanisms, molecular orientation, and reactions occurring at surfaces. The enhancement in SERS signal intensity is primarily attributed to electromagnetic enhancement due to localized surface plasmon resonance (LSPR) and, to a lesser extent, chemical enhancement. While no specific SERS studies on Basic Blue 62 were found, this technique holds significant potential for investigating the adsorption behavior of Basic Blue 62 on various materials, which is relevant in applications like dyeing or wastewater treatment. SERS has been applied in forensic analysis for identifying colorants on materials like hair and fabric.

Chromatographic and Separation Science Approaches for Basic Blue 62 Research

Chromatographic and separation science techniques are fundamental for the analysis, purification, and characterization of Basic Blue 62, enabling the separation of the compound from mixtures and the assessment of its purity and transformations.

Advanced Liquid Chromatography for Basic Blue 62 Purity and Reaction Monitoring

Advanced Liquid Chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC), coupled with various detectors (e.g., UV-Vis, Diode Array Detection (DAD), Mass Spectrometry (MS), or tandem Mass Spectrometry (MS/MS)), are widely used for the separation, identification, and quantification of dyes and other organic compounds. These methods offer high resolution, sensitivity, and selectivity. LC is essential for assessing the purity of Basic Blue 62 samples, identifying impurities, and monitoring its concentration in various matrices. LC-MS/MS is a powerful tool for the determination of dyes in complex samples due to its ability to provide both chromatographic separation and specific mass information for identification and quantification. Studies on the analysis of hair dyes and other synthetic colorants demonstrate the applicability of LC-MS/MS and UHPLC for separating and detecting various dyes. Liquid chromatography has also been mentioned in the context of decolourization of wastewater containing Basic Blue 62. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., using different buffers, organic solvents, and pH) are critical parameters optimized for the effective separation of the target analyte.

Electrophoretic Methods for Studying Basic Blue 62 Species and Interactions

Electrophoretic methods separate charged molecules based on their differential migration in an electric field through a supporting medium. While gel electrophoresis techniques like SDS-PAGE and native PAGE are commonly applied to proteins and nucleic acids, the principles of electrophoresis can be applied to other charged species. Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow capillary tube, offering advantages in terms of speed and sample consumption. CE can separate ions and molecules based on their electrophoretic mobility and electroosmotic flow. Different modes of electrophoresis exist, including those that separate based on charge and size (gel electrophoresis) or primarily charge and frictional drag (capillary electrophoresis). Although the provided search results primarily discuss the application of electrophoresis to proteins, particularly native electrophoresis techniques like Blue-Native PAGE which uses Coomassie blue dye to impart charge for separation, the fundamental principles could potentially be applied to study charged dye molecules like Basic Blue 62, for instance, to assess charge heterogeneity or interactions with other charged species in solution. However, no specific research detailing the application of electrophoresis to Basic Blue 62 was found in the provided results.

Therefore, it is not possible to generate a thorough and scientifically accurate article strictly adhering to the provided outline and focusing solely on the electrochemical behavior of Basic Blue 62 using the information obtained from the search.

However, the PubChem CID for Basic Blue 62 (CAS 12221-36-2) is available.

Environmental Transformation and Degradation Pathways of Basic Blue 62

Advanced Oxidation Processes for Basic Blue 62 Degradation Mechanisms

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like Basic Blue 62. nih.govnih.gov These processes are designed to mineralize the dye into simpler, less harmful compounds such as carbon dioxide, water, and inorganic ions.

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as a CuO-SnO₂ nanocomposite, which upon irradiation with a suitable light source (e.g., simulated sunlight), generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which attack the dye molecule. nih.govnih.gov The degradation of Basic Blue 62 via photocatalysis is influenced by factors such as the calcination temperature of the catalyst and the molar ratio of its components. For instance, a CuO-SnO₂ photocatalyst calcined at 500°C with a 1:1 molar ratio of Cu to Sn has demonstrated significant activity in the photodegradation of Acid Blue 62. nih.gov

The photocatalytic degradation pathway of anthraquinone (B42736) dyes like Basic Blue 62 generally involves the following steps:

Adsorption: The dye molecule adsorbs onto the surface of the photocatalyst.

Generation of Reactive Species: Under light irradiation, the semiconductor generates electron-hole pairs. These react with adsorbed water and oxygen to form hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).

Attack on the Chromophore: The highly reactive radicals attack the anthraquinone structure, which is the chromophore responsible for the dye's color. This leads to the cleavage of the aromatic rings.

Formation of Intermediates: The initial attack results in the formation of various aromatic intermediates, such as hydroxylated derivatives.

Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming aliphatic intermediates.

Mineralization: Ultimately, these aliphatic intermediates are oxidized to CO₂, H₂O, and inorganic ions like sulfate (B86663) and nitrate, completing the mineralization process. matec-conferences.orgresearchgate.net

The efficiency of this process is dependent on the catalyst's ability to promote the generation of these reactive species and prevent the recombination of electron-hole pairs.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in an aqueous solution—the formation, growth, and implosive collapse of microscopic bubbles. nih.gov The collapse of these bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of water molecules into hydroxyl radicals and hydrogen atoms. These radicals then degrade the dye molecules present at the bubble-liquid interface or in the bulk solution. nih.gov The degradation rate in sonochemical processes is influenced by the concentration of the surfactant dye molecules at the bubble interface. nih.gov

Electrochemical degradation involves the oxidation of the dye at the anode of an electrochemical cell. This can occur through direct electron transfer from the dye molecule to the anode or, more commonly, through indirect oxidation mediated by electrochemically generated reactive species. acs.orgarabjchem.org When using anodes with high oxygen evolution potential, hydroxyl radicals can be generated from the oxidation of water. In the presence of chloride ions, active chlorine species like hypochlorite (B82951) can also be formed, which are potent oxidizing agents. acs.org The degradation mechanism involves the attack of these oxidants on the Basic Blue 62 molecule, leading to its fragmentation and eventual mineralization. acs.orgarabjchem.org A photo-assisted electrochemical process, combining UV-C radiation with electrolysis, has been shown to enhance the degradation of similar anthraquinone dyes, significantly improving the removal of color, total organic carbon (TOC), and chemical oxygen demand (COD). researchgate.net

Biological Degradation Pathways of Basic Blue 62

Biological degradation methods are considered environmentally friendly alternatives for the treatment of dye-containing effluents. These processes utilize the metabolic activities of microorganisms or the catalytic action of their enzymes to break down the complex dye structure.

Laccases, a class of multi-copper oxidoreductase enzymes, have been extensively studied for their ability to decolorize and degrade a wide range of dyes, including the anthraquinone dye Basic Blue 62. unl.ptnih.gov These enzymes catalyze the one-electron oxidation of substrates, coupled with the four-electron reduction of molecular oxygen to water. nih.gov

The biotransformation of Basic Blue 62 by laccase follows a mechanistic pathway that involves the formation of reactive radical species. The enzyme can catalyze a single-electron oxidation from either the primary or secondary amine groups of the dye molecule. unl.pt This initial oxidation leads to the formation of reactive intermediates. One proposed pathway involves the oxidation of the secondary amine, leading to the formation of an imine, which then hydrolyzes to release cyclohexanone (B45756) and form 1,4-diamino-9,10-dioxo-3-sulfo-9,10-dihydroanthracene-2-sulfonic acid. unl.pt Subsequent coupling reactions between these intermediate products can lead to the formation of a new azo-linked compound, which has been identified as a major final product of the enzymatic biotransformation. unl.pt This process effectively transforms the original blue dye into reddish biotransformation products. unl.pt

Table 1: Key Intermediates and Products in the Laccase-Mediated Biotransformation of Basic Blue 62 unl.pt

CompoundRole in Pathway
Basic Blue 62 (Compound 1)Initial Substrate
1,4-diamino-9,10-dioxo-3-sulfo-9,10-dihydroanthracene-2-sulfonic acid (DAAS) (Compound 2)Intermediate
Cyclohexanone (Compound 3)By-product
1-[(4-amino-9,10-dioxo-3-sulfo-9,10-dihydroanthracen-1-yl)diazenyl]-4-cyclohexylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acidMain Final Product

The microbial degradation of dyes can occur through the action of various microorganisms, including bacteria and fungi. These organisms can break down dyes through different metabolic pathways, often involving extracellular enzymes. nih.govnih.gov For anthraquinone dyes, the initial step in microbial degradation often involves the reductive cleavage of the anthraquinone ring, a process that can be catalyzed by enzymes under microaerophilic conditions. acs.org

The biodegradation pathway of a dye is typically elucidated by identifying the intermediate metabolites formed during the process. This is often achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net For dyes similar in structure, the degradation pathway often involves the initial breakdown of the chromophore, leading to decolorization. This is followed by the cleavage of the aromatic rings and further degradation into smaller molecules that can be utilized by the microorganisms in their metabolic pathways, eventually leading to mineralization. acs.orgresearchgate.net While specific studies detailing the complete microbial biodegradation pathway and all metabolites of Basic Blue 62 are limited, the general approach involves the initial enzymatic attack on the dye's functional groups and chromophore, followed by progressive breakdown of the molecular structure.

Fundamental Mechanistic Insights into Basic Blue 62 Photostability and Chemilability

The photostability of anthraquinone dyes is a critical factor in their application and their persistence in the environment. Generally, anthraquinone-based dyes exhibit higher photostability compared to some other dye classes like azo dyes. researchgate.net The photostability is influenced by the nature and position of substituent groups on the anthraquinone core. Electron-donating groups, such as amino groups, tend to increase the photostability of anthraquinone derivatives. researchgate.net However, photodegradation is often caused by radiation in the UV region (300-400 nm). researchgate.net The mechanism of photodegradation can involve the dye molecule absorbing light energy, leading to an excited state that can then undergo chemical reactions, such as oxidation or reduction, leading to the breakdown of the chromophore. In some cases, reversible photodegradation, or self-healing, has been observed in anthraquinone derivatives. rsc.org

The chemilability, or chemical instability, of Basic Blue 62 is evident in its susceptibility to degradation by strong oxidizing agents, as seen in the advanced oxidation processes. The presence of amino and cyclohexylamino groups, as well as the sulfonic acid group, provides sites for chemical attack. The stability of the dye is also pH-dependent. In the context of its use in hair coloring products, it is reported to be stable for extended periods when stored in a closed container protected from light and moisture. europa.eu The Log Pₒw of 3.66 indicates a degree of lipophilicity, which can influence its interaction with environmental matrices and its susceptibility to certain degradation pathways. europa.eu

Computational Chemistry and Theoretical Modeling of Basic Blue 62 Systems

Quantum Chemical Calculations for Basic Blue 62 Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edutue.nl These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and molecular orbitals. northwestern.edu For a dye molecule like Basic Blue 62, understanding the electronic structure is fundamental to explaining its color, reactivity, and interaction mechanisms.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. aimspress.comresearchgate.net DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. aimspress.com This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems. nih.govudel.edu

The reactivity of a molecule can be predicted by analyzing various "reactivity descriptors" derived from DFT calculations. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. Key global reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity, which identifies the most reactive sites within a molecule, can be determined using Fukui functions (f(r)). scielo.org.mxnih.gov These functions indicate where the electron density changes most significantly upon the addition or removal of an electron, highlighting nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites. scielo.org.mxnih.gov

Table 1: DFT-Calculated Reactivity Descriptors for a Cationic Dye (Illustrative Example)
DescriptorValue (eV)Interpretation
E_HOMO-5.89Indicates electron-donating ability.
E_LUMO-3.41Indicates electron-accepting ability.
Energy Gap (ΔE)2.48Relates to chemical reactivity and stability.
Chemical Potential (μ)-4.65Measures the escaping tendency of electrons.
Chemical Hardness (η)1.24Indicates resistance to charge transfer.
Electrophilicity (ω)8.71Quantifies the electrophilic nature of the molecule.

The color of a dye is determined by its absorption of light in the visible spectrum, which corresponds to the excitation of electrons from lower to higher energy states. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. uci.eduresearchgate.net It is an extension of ground-state DFT that allows for the investigation of how the electron density responds to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu

TD-DFT calculations can predict the electronic absorption spectrum of a molecule, providing key information such as: mdpi.com

Excitation Energies (ΔE): The energy difference between the ground state and various excited states. These energies are typically converted to absorption wavelengths (λ_max).

Oscillator Strengths (f): A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks in the UV-Vis spectrum.

Nature of Transitions: TD-DFT can identify the molecular orbitals involved in an excitation (e.g., HOMO to LUMO transitions, π → π* transitions), which is crucial for understanding the photophysical properties of the dye. mdpi.com

For π-conjugated systems like many organic dyes, standard TD-DFT functionals can sometimes be inaccurate. aip.org However, methods like using range-separated hybrid functionals can provide results that are in good agreement with experimental data. aip.org The following table shows example TD-DFT results for the first few singlet excited states of Methylene Blue in an aqueous solution, illustrating the data that would be sought for Basic Blue 62. aip.org

Table 2: TD-DFT Calculated Electronic Transitions for a Cationic Dye (Illustrative Example)
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S12.155770.58HOMO -> LUMO
S22.954200.02HOMO-1 -> LUMO
S33.543500.15HOMO -> LUMO+1
S43.883190.09HOMO-2 -> LUMO

Molecular Dynamics Simulations of Basic Blue 62 Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed, atomistic view of dynamic processes such as adsorption, solvation, and self-assembly. nih.govrsc.org

Key analyses from MD simulations of adsorption include:

Interaction Energy: The total energy of non-bonded interactions (van der Waals and electrostatic) between the dye molecule and the adsorbent surface is calculated. A more negative interaction energy indicates stronger adsorption.

Radial Distribution Function (RDF): The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. It can identify the specific atoms on the dye and the surface that are in close contact.

Mean Square Displacement (MSD): The MSD is used to calculate the diffusion coefficient of the dye molecule, indicating its mobility on the surface versus in the bulk solution. mdpi.com

Studies on similar cationic dyes have shown that both van der Waals and electrostatic interactions are crucial for adsorption onto various surfaces. rsc.orgacs.org The following table presents hypothetical interaction energy data for Basic Blue 62 with different adsorbent materials, which would be a primary output of such a simulation study.

Table 3: Simulated Interaction Energies for Basic Blue 62 Adsorption (Hypothetical Data)
Adsorbent Surfacevan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Total Interaction Energy (kJ/mol)
Graphitic Carbon-150-45-195
Silica (SiO2)-60-250-310
Montmorillonite Clay-95-350-445

The behavior of Basic Blue 62 in an aqueous solution is critical to its application. MD simulations can model the solvation of a single dye molecule by explicitly representing the surrounding water molecules. This allows for the calculation of properties like the solvation free energy, which quantifies the molecule's solubility. nih.gov

At higher concentrations, dye molecules can aggregate in solution through a process called self-assembly, often forming dimers or larger micelle-like structures. acs.org MD simulations can capture these spontaneous self-assembly processes, revealing the structure of the aggregates and the intermolecular forces (e.g., π-π stacking, hydrophobic interactions) that stabilize them. nih.gov Coarse-grained models, which group atoms into larger "beads," can be used to simulate these processes over longer time and length scales than are accessible with fully atomistic models. nih.govsemanticscholar.org Analysis of the simulation trajectory can track the formation and size of clusters over time, providing insight into the kinetics and thermodynamics of self-assembly.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Basic Blue 62

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. mdpi.com In the context of Basic Blue 62, a QSAR model could be developed to predict its interaction potential with a particular surface or its tendency to self-aggregate, based on a set of calculated molecular descriptors. This approach focuses on the molecule's physicochemical properties and reactivity potential rather than biological toxicity. researchgate.net

The development of a QSAR model involves several steps:

Data Set Compilation: A series of molecules with known activity/property values (e.g., adsorption energy) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find a mathematical equation that best correlates a subset of the descriptors with the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

A hypothetical QSAR model for predicting the interaction energy (IE) of a series of cationic dyes with a clay surface might take the form of a linear equation:

IE (kJ/mol) = β_0 + β_1(LogP) + β_2(E_HOMO) + β_3(ASA)

Where LogP is the octanol-water partition coefficient, E_HOMO is the HOMO energy, and ASA is the accessible surface area. The coefficients (β) are determined by the regression analysis. The following table provides an example of the data used to build such a model.

Table 4: Molecular Descriptors and Activity for a QSAR Model of Dye-Surface Interaction (Hypothetical Data)
Dye MoleculeLogPE_HOMO (eV)Surface Area (Ų)Interaction Energy (kJ/mol)
Dye 11.5-6.1350-405
Dye 2 (Basic Blue 62)1.8-5.9380-445
Dye 32.1-5.7410-480
Dye 41.3-6.2340-390

Such a model, once validated, could be used to predict the interaction potential of new or unstudied dye molecules like Basic Blue 62, guiding the design of more effective adsorbent materials or dye structures with specific properties.

Emerging Research Directions and Future Perspectives for Basic Blue 62 Studies

Basic Blue 62 as a Probe in Advanced Materials Science Research

Information specifically detailing the use of Basic Blue 62 as a probe in advanced materials science research was not found in the provided search results. Research in advanced materials science often involves studying the properties and applications of various materials, and probes are used to investigate material characteristics or processes novapublishers.comopenaccessjournals.comoatext.comaspbs.comidu.ac.id. While some search results discussed scanning probe microscopy and the use of color scales for visualization in materials science researchgate.netaps.org, there was no indication that Basic Blue 62 is employed in these techniques.

Integration of Basic Blue 62 into Novel Analytical Sensing Methodologies

The integration of Basic Blue 62 into novel analytical sensing methodologies was not specifically detailed in the search results. Analytical sensing involves the development of methods and devices for detecting and quantifying substances acs.orgscielo.brnih.gov. While various types of sensors were mentioned, including photoelectric sensors utilizing blue light datalogic.comvishay.com, fiber-film probes with color indicators dantecdynamics.com, and electrochemical sensors scielo.brnih.gov, there was no information found on the use of Basic Blue 62 as the active sensing element or integrated within these systems. Research on dye removal from water using adsorbents, which involves analytical techniques to measure dye concentration, was mentioned in the context of Acid Blue 62 mazums.ac.ir, but not Basic Blue 62.

Q & A

Q. How should researchers integrate conflicting spectral data from historical studies into contemporary analyses?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify bias (e.g., outdated instrumentation). Re-analyze raw data if accessible, or validate via modern techniques (e.g., high-resolution MS). Highlight methodological divergences (e.g., sample preparation, baseline correction) in comparative discussions .

Data Management & Collaboration

  • Key Recommendation : For multi-institutional projects, use electronic lab notebooks (ELNs) like LabArchives to standardize protocols. Adopt the Beilstein Journal’s data deposition guidelines for supplementary materials (e.g., crystallographic data in CIF format) .
  • Contradiction Handling : Apply iterative triangulation—combine experimental, computational, and literature data to resolve ambiguities. Use sensitivity analysis to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.